Cas no 1803683-77-3 (5-(Aminomethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetonitrile)
5-(Aminomethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-(Aminomethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetonitrile
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- Inchi: 1S/C9H7F4N3O/c10-7-6(1-2-14)16-4-5(3-15)8(7)17-9(11,12)13/h4H,1,3,15H2
- InChI Key: YFGPTQAZESIGTI-UHFFFAOYSA-N
- SMILES: FC1C(CC#N)=NC=C(CN)C=1OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 300
- XLogP3: 0.7
- Topological Polar Surface Area: 71.9
5-(Aminomethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029098888-1g |
5-(Aminomethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetonitrile |
1803683-77-3 | 97% | 1g |
$1,475.10 | 2022-04-02 |
5-(Aminomethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetonitrile Related Literature
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 5-(Aminomethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetonitrile
Comprehensive Overview of 5-(Aminomethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetonitrile (CAS No. 1803683-77-3)
5-(Aminomethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetonitrile (CAS No. 1803683-77-3) is a highly specialized fluorinated pyridine derivative with significant applications in pharmaceutical and agrochemical research. This compound features a unique combination of functional groups, including an aminomethyl moiety, a fluoro substituent, and a trifluoromethoxy group, making it a valuable intermediate in the synthesis of bioactive molecules. Its molecular structure is optimized for interactions with biological targets, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics.
The growing interest in fluorinated compounds like 5-(Aminomethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetonitrile is driven by their enhanced metabolic stability and bioavailability. Researchers are increasingly focusing on structure-activity relationship (SAR) studies to optimize these molecules for drug discovery. Recent trends in AI-driven molecular design have also highlighted the potential of such compounds in virtual screening and de novo synthesis, addressing challenges like drug resistance and selectivity.
From a synthetic chemistry perspective, the cyano group in 5-(Aminomethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetonitrile offers versatile reactivity for further functionalization. This aligns with the demand for click chemistry and late-stage diversification strategies in modern medicinal chemistry. The compound’s trifluoromethoxy group is particularly noteworthy, as it is increasingly explored for its ability to improve lipophilicity and membrane permeability—key factors in blood-brain barrier (BBB) penetration.
In agrochemical applications, 5-(Aminomethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetonitrile serves as a precursor for crop protection agents. Its fluoro and trifluoromethoxy substituents contribute to the pesticidal activity of derived products, addressing global concerns about sustainable agriculture and pest resistance management. The compound’s stability under environmental conditions makes it a candidate for green chemistry initiatives.
Analytical characterization of CAS No. 1803683-77-3 typically involves advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and HPLC purity analysis. These methods ensure compliance with stringent quality control standards in industrial and academic settings. The compound’s synthetic scalability is another area of interest, particularly for contract research organizations (CROs) and pharmaceutical manufacturers.
As the scientific community prioritizes fragment-based drug design (FBDD), 5-(Aminomethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetonitrile has emerged as a promising molecular scaffold. Its compatibility with parallel synthesis and combinatorial chemistry workflows further enhances its utility in high-throughput screening (HTS). Additionally, the compound’s relevance to precision medicine and targeted therapies underscores its potential in addressing unmet medical needs.
In summary, 5-(Aminomethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetonitrile (CAS No. 1803683-77-3) represents a cutting-edge tool for researchers exploring fluorinated heterocycles. Its multifaceted applications—from small-molecule drug development to agrochemical innovation—highlight its importance in contemporary science. With ongoing advancements in computational chemistry and synthetic methodology, this compound is poised to play a pivotal role in shaping the future of bioactive molecule design.
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